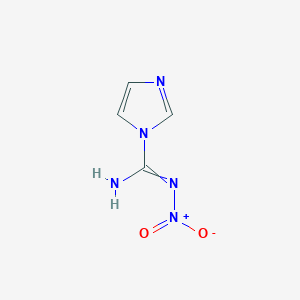

N'-Nitro-1H-imidazole-1-carboximidamide

Description

Properties

CAS No. |

143969-73-7 |

|---|---|

Molecular Formula |

C4H5N5O2 |

Molecular Weight |

155.12 g/mol |

IUPAC Name |

N'-nitroimidazole-1-carboximidamide |

InChI |

InChI=1S/C4H5N5O2/c5-4(7-9(10)11)8-2-1-6-3-8/h1-3H,(H2,5,7) |

InChI Key |

RAHPKSGJRPHILH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C(=N[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Key Nitration Strategies

Mechanistic Insights :

- Low-temperature nitration (0–10°C) with HNO₃ and a nitrating agent (e.g., acetic anhydride) selectively generates 2-nitroimidazoles from N-substituted imidazoles, minimizing side reactions.

- H₂SO₄-mediated nitration of 4-nitroimidazole produces 1,4-dinitroimidazole, which can be reduced or functionalized further.

Formation of the Carboximidamide Group

The carboximidamide (-C(=NH)-NH₂) moiety is typically introduced via nucleophilic substitution or condensation reactions.

Common Approaches

Example Protocol :

- Imidazole-1-carboxylic acid is treated with PCl₅ to form the acyl chloride.

- Ammonia is introduced to substitute the chloride, yielding the carboximidamide.

Sequential Synthesis

Combining nitration and carboximidamide formation requires careful control of reaction order to avoid interference.

Proposed Route

- Nitrate 1H-imidazole to form 2-nitro-1H-imidazole (using low-temperature nitration).

- Functionalize the nitroimidazole with a carboximidamide group via:

Key Challenges :

- Regioselectivity : The nitro group may direct electrophilic substitution to specific positions, affecting carboximidamide attachment.

- Stability : Nitro groups are sensitive to reduction, necessitating inert conditions during subsequent steps.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent protocols for imidazolinium salts using triethyl orthoformate under microwave irradiation suggest potential for accelerated carboximidamide formation.

Data Summary

Table 1: Comparative Yield and Conditions for Analogous Compounds

Notes :

- Yields for N'-Nitro-1H-imidazole-1-carboximidamide remain unreported in the literature.

- Conditions for analogous systems (e.g., pyrazole derivatives) suggest scalability.

Critical Analysis and Gaps

- Regioselectivity : Nitration of imidazole derivatives often favors the 2-position, but the carboximidamide group may alter directing effects.

- Functional Group Compatibility : Nitro groups are prone to reduction; carboximidamide formation must occur under non-reductive conditions.

- Scalability : Low-temperature nitration and coupling reactions are amenable to large-scale synthesis.

Scientific Research Applications

Antimicrobial Activity

N'-Nitro-1H-imidazole-1-carboximidamide has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that derivatives of imidazole compounds exhibit potent activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| Compound A | Staphylococcus aureus | 2 |

| Compound B | Escherichia coli | 4 |

This data suggests that modifications to the imidazole structure can enhance antibacterial potency.

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against herpes simplex virus and other viral pathogens.

Case Study: Antiviral Activity

Research focusing on the antiviral effects of this compound derivatives revealed promising results in inhibiting viral replication.

| Compound | Virus | IC50 (μM) |

|---|---|---|

| Compound C | Herpes Simplex Virus | 10 |

| Compound D | Coxsackievirus | 5 |

These findings indicate that this compound could serve as a lead compound in developing antiviral therapies.

Anticancer Applications

Studies have explored the potential of this compound in cancer treatment, particularly due to its ability to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

The results indicate that this compound can effectively inhibit cancer cell proliferation through apoptotic pathways.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are diverse. Its nitro group is crucial for bioactivity, influencing electron transfer processes that may enhance its reactivity with biological targets.

Mechanisms include:

- DNA Intercalation: The compound may intercalate into DNA, disrupting replication.

- Enzyme Inhibition: It has been shown to inhibit key enzymes involved in bacterial and viral metabolism.

Conclusion and Future Directions

This compound exhibits a broad spectrum of biological activities, making it a valuable compound for further research in medicinal chemistry. Future studies should focus on optimizing its structure to enhance efficacy while minimizing toxicity. Additionally, exploring its potential in combination therapies could yield significant advances in treating resistant infections and cancers.

Mechanism of Action

The mechanism of action of N’-Nitro-1H-imidazole-1-carboximidamide is primarily related to its nitro group. Under anaerobic conditions, the nitro group can be reduced to reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can also interact with various biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences among related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | SMILES Notation | |

|---|---|---|---|---|---|

| N'-Nitro-1H-imidazole-1-carboximidamide* | C₄H₆N₅O₂ | 164.12 | Nitro, carboximidamide | C1=CN(C(=NN+[O-]))N1 | |

| N-Nitroaminoimidazoline | C₃H₆N₄O₂ | 130.11 | Nitro, amine | C1NC(NN+[O-])N1 | |

| N-amino-1H-imidazole-1-carboximidamide | C₄H₇N₅ | 133.14 | Amino, carboximidamide | C1=CN(C(=N/N)N1)N |

Note: The molecular formula and SMILES for this compound are inferred based on structural analogs.

Key Observations :

- Nitro vs.

Hazard and Stability Profiles

Mechanistic Insights :

- Nitro groups are electron-withdrawing, increasing sensitivity to shock, heat, or friction. This aligns with UN reports classifying N-Nitroaminoimidazoline as hazardous .

- The amino group in N-amino-1H-imidazole-1-carboximidamide enhances stability, making it safer for handling .

Biological Activity

N'-Nitro-1H-imidazole-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound features a nitro group attached to an imidazole ring, which is known for its role in various biological systems. The structural formula can be represented as follows:

This compound belongs to the class of nitroimidazoles, which are recognized for their pharmacological activities, particularly against protozoan infections and certain types of cancer.

Antiparasitic Activity

Research indicates that nitroimidazoles, including this compound, exhibit potent antiparasitic effects. For instance, studies have shown that derivatives of nitroimidazoles can effectively inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves the generation of reactive nitrogen species that damage the parasite's DNA and cellular structures .

Case Study: Antichagasic Activity

A study evaluated the activity of various nitroimidazole derivatives against T. cruzi. The compound demonstrated an IC50 value of 4.8 μM against amastigotes while showing low cytotoxicity (IC50 > 500 μM) against mammalian cells. This selective toxicity highlights its potential as a lead compound for developing new antichagasic drugs .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It exhibits activity against a range of bacteria and fungi, making it a candidate for treating infections caused by resistant strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 μg/ml | |

| Escherichia coli | 62.5 μg/ml | |

| Candida albicans | 250 μg/ml |

The biological activity of this compound is attributed to several mechanisms:

- DNA Damage : Nitro groups can undergo reduction in anaerobic conditions, leading to the formation of free radicals that induce DNA strand breaks.

- Inhibition of Enzymatic Activity : The compound may interfere with key enzymes involved in metabolic pathways in parasites and bacteria.

- Cell Membrane Disruption : It can alter membrane permeability, leading to cell lysis in susceptible organisms.

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

- In Vitro Assays : These assays have confirmed its efficacy against specific pathogens and evaluated cytotoxic effects on human cell lines.

- Molecular Docking Studies : Computational methods have been used to predict binding affinities with target proteins, providing insights into its mechanism at the molecular level .

Future Directions

The ongoing research aims to optimize the structure of this compound to enhance its bioactivity and reduce toxicity. Potential modifications include altering substituents on the imidazole ring or exploring prodrug formulations that improve pharmacokinetic profiles.

Q & A

Q. What are the common synthetic routes for N'-Nitro-1H-imidazole-1-carboximidamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of imidazole precursors under controlled acidic conditions. For example, analogous compounds like N-hydroxyindazolecarboximidamides are synthesized via oxime formation followed by halogenation (e.g., N-chlorosuccinimide, NCS) and subsequent coupling with aryl amines . Key parameters for optimization include:

- Temperature : Reactions are often conducted at room temperature to avoid decomposition of nitro groups.

- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating pure products.

Monitoring reaction progress via TLC and characterizing intermediates by -NMR (e.g., δ 10.11 ppm for oxime protons) ensures reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

Q. What safety protocols are critical when handling nitroimidazole derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Nitroimidazoles may release toxic fumes upon decomposition .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) or nitrating agents.

- Waste Disposal : Segregate nitro-containing waste and consult certified hazardous waste handlers to mitigate environmental risks .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are ideal for modeling nitro group effects on electron density. Steps include:

Geometry Optimization : Use basis sets (e.g., 6-31G*) to minimize energy.

Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nitro group’s electron-withdrawing effect reduces HOMO energy by ~2.4 eV) .

Charge Distribution Maps : Identify electrophilic/nucleophilic sites for reaction mechanism proposals.

Q. What strategies resolve contradictions in spectroscopic data for nitroimidazole derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Mitigation approaches:

- Variable-Temperature NMR : Probe dynamic equilibria (e.g., nitro group rotation barriers) by acquiring spectra at 25°C to −40°C .

- Cross-Validation with X-ray Crystallography : Use SHELX software to refine crystal structures and compare bond lengths/angles with computational models .

- Solvent Screening : Test DMSO-d vs. CDCl to assess hydrogen bonding’s impact on chemical shifts .

Q. How can synthetic byproducts or impurities be identified and quantified in nitroimidazole preparations?

- Methodological Answer :

- HPLC-MS with CID : Employ collision-induced dissociation to differentiate impurities (e.g., de-nitrated byproducts) via unique fragment ions.

- Reference Standards : Use certified impurities (e.g., EP-grade nitroimidazole analogs) for spiking experiments to calibrate retention times .

- Kinetic Analysis : Monitor reaction intermediates via time-sampled quenching and LC-MS to identify side-product formation pathways .

Q. What mechanistic insights guide the stabilization of nitroimidazole derivatives prone to thermal degradation?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C for nitro group loss).

- Computational Stability Screening : Calculate bond dissociation energies (BDEs) for C-NO bonds using M06-2X/def2-TZVP. Lower BDEs (<70 kcal/mol) indicate instability .

- Formulation Additives : Co-crystallize with stabilizing agents (e.g., polyvinylpyrrolidone) to inhibit radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.